N-[2-(4-chlorophenyl)ethyl]-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide
Description
The compound “N-[2-(4-chlorophenyl)ethyl]-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide” is a heterocyclic molecule featuring a fused imidazo[1,2-c]quinazolin core with dual functional groups: a ketone (3-oxo) and a thione (5-thioxo). The structure is further modified by a 4-chlorophenyl ethyl group linked via an acetamide bridge.
Properties
CAS No. |
1024530-53-7 |
|---|---|
Molecular Formula |
C20H17ClN4O2S |
Molecular Weight |
412.89 |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide |
InChI |
InChI=1S/C20H17ClN4O2S/c21-13-7-5-12(6-8-13)9-10-22-17(26)11-16-19(27)25-18(23-16)14-3-1-2-4-15(14)24-20(25)28/h1-8,16,23H,9-11H2,(H,22,26) |
InChI Key |
HIPLIXVOZARFLP-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3NC(C(=O)N3C(=S)N=C2C=C1)CC(=O)NCCC4=CC=C(C=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-[2-(4-chlorophenyl)ethyl]-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H19ClN3O2S2. The compound features a quinazoline core which is known for its diverse biological activities.
The compound exhibits its biological activity primarily through the inhibition of specific enzymes and pathways involved in cell proliferation and survival. Quinazoline derivatives have been shown to interact with various molecular targets:
- Phosphodiesterase Inhibition : Some derivatives demonstrate significant inhibition of phosphodiesterase 4B (PDE4B), which is implicated in inflammatory responses and cancer progression. For instance, compounds with similar structures have shown IC50 values as low as 0.6 µM against cancer cells .
- Anticancer Activity : Studies indicate that quinazoline derivatives can induce apoptosis in cancer cells through various pathways including the activation of caspases and modulation of Bcl-2 family proteins .
Anticancer Efficacy
A series of studies have evaluated the anticancer properties of quinazoline derivatives similar to this compound:
| Compound | Type of Cancer | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 16 | Lung Cancer | 1.55 | PDE4B Inhibition |
| Compound 23 | Lung Cancer | 1.30 | PDE4B Inhibition |
| Compound 33 | Colon Cancer | 0.6 | Apoptosis Induction |
These findings suggest that compounds with structural similarities may also exhibit potent anticancer activities.
Antioxidant Activity
Research has shown that quinazoline derivatives possess antioxidant properties. The presence of hydroxyl groups in specific positions enhances their ability to scavenge free radicals . The antioxidant activity can be quantitatively assessed using assays such as DPPH and ABTS.
Case Studies
Case Study 1: Anti-Lung Cancer Activity
In a study evaluating the anti-lung cancer activity of quinazoline derivatives, it was found that certain compounds exhibited significant cytotoxic effects on A549 lung cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Case Study 2: Molecular Docking Studies
Molecular docking studies have indicated that this compound binds effectively to target proteins involved in cancer cell signaling pathways. These studies provide insights into the binding affinities and potential efficacy of this compound as an anticancer agent .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including drug-resistant organisms. For example:
- Study Findings : A related compound demonstrated Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics like vancomycin and ciprofloxacin against Methicillin-resistant Staphylococcus aureus (MRSA) strains.
This suggests that derivatives of this compound could serve as potential alternatives in treating antibiotic-resistant infections.
Anticancer Properties
The anticancer potential of N-[2-(4-chlorophenyl)ethyl]-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide has been investigated extensively:
- Mechanism of Action : The compound likely induces apoptosis in cancer cells and inhibits tumor cell proliferation through multiple pathways. Research has indicated that it can modulate signaling pathways associated with cancer progression.
- Case Study : In xenograft models, treatment with similar compounds resulted in significant reductions in tumor size by promoting programmed cell death in malignant cells.
Anti-inflammatory Effects
The anti-inflammatory effects of this compound are noteworthy. It appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses:
- Research Insights : Studies have shown that treatment with this class of compounds resulted in decreased levels of TNF-alpha and IL-6 in serum during inflammation model studies.
This suggests potential therapeutic applications for conditions characterized by chronic inflammation.
Summary of Applications
The applications of this compound can be summarized as follows:
| Application | Description |
|---|---|
| Antimicrobial | Effective against drug-resistant bacteria; potential alternative to antibiotics. |
| Anticancer | Induces apoptosis; inhibits tumor growth; effective in xenograft models. |
| Anti-inflammatory | Reduces pro-inflammatory cytokines; potential treatment for chronic inflammation. |
Comparison with Similar Compounds
Table 1: Structural and Functional Group Analysis
Key Observations :
- Core Heterocycles : The target compound’s imidazo[1,2-c]quinazolin core differs from the imidazo[1,5-a]quinazolin in in ring fusion positions, which may influence conformational flexibility and binding interactions.
- Functional Groups : The dual oxo/thioxo groups in the target compound contrast with single thioxo () or oxo () moieties in analogs. Thione groups enhance sulfur-mediated interactions (e.g., metal coordination), while oxo groups favor hydrogen bonding .
- Substituents : The 4-chlorophenyl group is common across analogs, suggesting a preference for halogenated aromatic motifs in structural design.
Key Observations :
- Analytical Techniques : DFT-NMR in validated the thioacetamide tautomer, demonstrating advanced computational methods for structural elucidation. This approach could be applied to the target compound’s tautomeric forms.
Research Findings and Limitations
- Structural Diversity: Modifications in heterocyclic cores (imidazoquinazolin vs. oxadiazolidin) and substituents (chlorophenyl vs.
- Data Gaps : Critical parameters such as the target compound’s synthesis yield, solubility, and bioactivity remain unaddressed in the provided evidence. Further studies integrating computational modeling and in vitro assays are recommended.
Q & A
Q. How can researchers validate the compound’s selectivity across related enzyme isoforms?
- Techniques :
- Isozyme-Specific Assays : Use recombinant proteins (e.g., COX-1 vs. COX-2) .
- Crystallography : Resolve co-crystal structures to identify binding pocket variations (e.g., PDB deposition) .
- Kinase Profiling (Eurofins Panlabs) to screen >100 kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
